molecular formula C21H27ClN6O B2369786 (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 886897-36-5

(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone

Cat. No.: B2369786
CAS No.: 886897-36-5
M. Wt: 414.94
InChI Key: MGJVYYSMDFAFLA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C21H27ClN6O and its molecular weight is 414.94. The purity is usually 95%.
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Biological Activity

The compound (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure is characterized by the presence of a 4-chlorophenyl group, two piperazine rings, and a pyridazine moiety. The molecular formula is C15H19ClN4OC_{15}H_{19}ClN_4O with a molecular weight of approximately 304.79 g/mol.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. Specifically, derivatives that include piperazine and pyridazine functionalities have shown promise as potential inhibitors of various cancer cell lines.

Case Study:
A study involving a series of pyridazine derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803 and HeLa. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of topoisomerase II (Topo II) enzymes, which are critical in DNA replication and repair processes .

2. Enzyme Inhibition

The compound's structural characteristics suggest potential enzyme inhibitory activities. Notably, piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Research Findings:
In vitro studies have shown that certain piperazine-based compounds exhibit strong AChE inhibitory activity, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

Compounds with chlorophenyl groups are often evaluated for their antimicrobial properties. Preliminary screening has indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

Table 1: Antimicrobial Activity Profile

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : By inhibiting Topo II enzymes, the compound disrupts DNA replication, leading to apoptosis in cancer cells.
  • Enzyme Binding : The interaction with AChE suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.
  • Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial membranes, leading to cell lysis.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVYYSMDFAFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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